3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole
CAS No.: 1221726-10-8
Cat. No.: VC3357387
Molecular Formula: C13H12ClFN2
Molecular Weight: 250.7 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1221726-10-8 | 
|---|---|
| Molecular Formula | C13H12ClFN2 | 
| Molecular Weight | 250.7 g/mol | 
| IUPAC Name | 3-(chloromethyl)-1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | 
| Standard InChI | InChI=1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2 | 
| Standard InChI Key | VUAAAHVQNVXCOM-UHFFFAOYSA-N | 
| SMILES | C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F | 
| Canonical SMILES | C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F | 
Introduction
Structural Characteristics and Properties
Molecular Structure Analysis
The 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole molecule combines several structural elements that likely influence its chemical behavior and biological activity:
- 
A pyrazole heterocycle with two nitrogen atoms
 - 
A fused cyclopentane ring forming the cyclopenta[c]pyrazole scaffold
 - 
A chloromethyl (CH₂Cl) group at position 3
 - 
A 4-fluorophenyl substituent at position 1
 
Based on related chloromethyl-containing compounds, we can predict that the carbon-halogen bond length in the chloromethyl group would be approximately 1.8072 Å, similar to measurements observed in 2-(chloromethyl)pyridine . For context, comparable compounds show characteristic intracyclic bond angles spanning 117.11-123.75°, with the smallest angle typically occurring at the nitrogen atom .
| Synthetic Step | Reagents | Conditions | Expected Yield | 
|---|---|---|---|
| Pyrazole Formation | 4-fluorophenylhydrazine + cyclopentanone derivative | AcOH, EtOH, reflux | 70-90% | 
| Hydroxymethyl Introduction | Formylation followed by reduction | NaBH₄, EtOH, rt | 65-90% | 
| Chloromethyl Formation | Hydroxymethyl intermediate | SOCl₂, CH₂Cl₂, 40°C, 4h | 80-95% | 
Spectroscopic Characteristics
NMR Spectroscopy Predictions
Based on the spectroscopic data available for related pyrazole derivatives, the following NMR characteristics can be predicted for 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole:
¹H NMR Expected Features:
- 
Chloromethyl protons would likely appear as a singlet at approximately 4.5-4.8 ppm
 - 
Aromatic protons of the 4-fluorophenyl group would show characteristic splitting patterns with signals around 7.0-7.8 ppm
 - 
The cyclopentane ring protons would appear as complex multiplets in the 1.8-3.0 ppm region
 
¹³C NMR Expected Features:
- 
The carbon attached to fluorine would appear as a doublet with a large coupling constant (¹J(CF) ≈ 245-250 Hz)
 - 
Para-carbons to fluorine would show smaller coupling (⁴J(CF) ≈ 3-4 Hz)
 - 
The chloromethyl carbon would resonate around 40-45 ppm
 - 
The carbons of the pyrazole ring would appear in the 130-150 ppm range
 
Similar fluorinated pyrazole compounds show characteristic patterns in their carbon spectra, with "²J(CF) = 32 Hz" for the carbon bearing the CF₃ group .
Other Spectroscopic Methods
Mass Spectrometry:
The mass spectrum would likely show:
- 
Molecular ion peak corresponding to the formula C₁₄H₁₂ClFN₂
 - 
Fragment ions resulting from the loss of the chloromethyl group
 - 
Characteristic isotope pattern due to the presence of chlorine (³⁵Cl/³⁷Cl)
 
IR Spectroscopy:
Expected absorption bands include:
- 
C-H stretching of the cyclopentane and chloromethyl groups (2850-3000 cm⁻¹)
 - 
C=N stretching of the pyrazole ring (1600-1650 cm⁻¹)
 - 
C-F stretching (1000-1400 cm⁻¹)
 - 
C-Cl stretching (600-800 cm⁻¹)
 
Biological and Pharmaceutical Relevance
Structure-Activity Relationship Considerations
Several structural elements may contribute to the biological activity profile:
- 
The fluorophenyl group: Fluorine substitution often enhances metabolic stability and improves binding affinity to target proteins through electronic effects.
 - 
The chloromethyl group: This functional group can act as an electrophilic center, potentially enabling covalent interactions with biological targets.
 - 
The cyclopenta[c]pyrazole scaffold: The fused ring system creates a rigid three-dimensional structure that may facilitate specific binding interactions with biological receptors.
 
| Structural Feature | Potential Contribution to Activity | 
|---|---|
| Pyrazole core | Basic pharmacophore with documented biological activities | 
| 4-Fluorophenyl group | Enhanced metabolic stability, improved binding | 
| Chloromethyl group | Reactive center for potential covalent binding | 
| Cyclopenta fusion | Conformational rigidity, specific 3D arrangement | 
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